

Mechanism of Action: A Multi-Target Approach

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Compound of Interest

Compound Name: (-)-Anomalin (Standard)

Cat. No.: B15559089

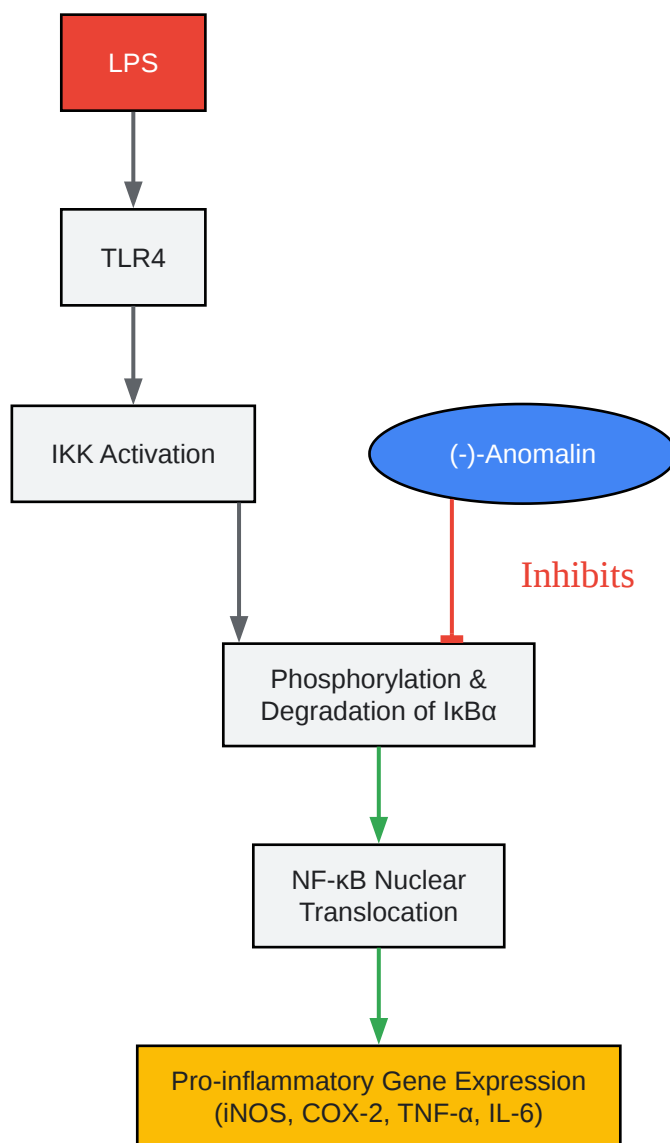
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(-)-Anomalin exerts its anti-inflammatory effects primarily by modulating key signaling cascades involved in the inflammatory response, namely the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) pathways.^{[3][4]}

Inhibition of the NF- κ B Signaling Pathway

The NF- κ B pathway is a cornerstone of the inflammatory process, regulating the expression of numerous pro-inflammatory genes.^[5] In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), the inhibitor of NF- κ B, I κ B α , is phosphorylated and degraded.^[1] This allows the NF- κ B p65 subunit to translocate to the nucleus and initiate the transcription of genes for inflammatory mediators like inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF- α), and interleukin-6 (IL-6).^{[1][6]}

(-)-Anomalin dose-dependently intervenes in this process by suppressing the LPS-induced phosphorylation and subsequent degradation of I κ B α .^[1] By stabilizing I κ B α , (-)-Anomalin effectively prevents the nuclear translocation and DNA binding of NF- κ B, which has been confirmed by electrophoretic mobility shift assays (EMSA).^[1] This blockade leads to a significant reduction in the mRNA and protein expression of iNOS, COX-2, TNF- α , and IL-6.^[1]



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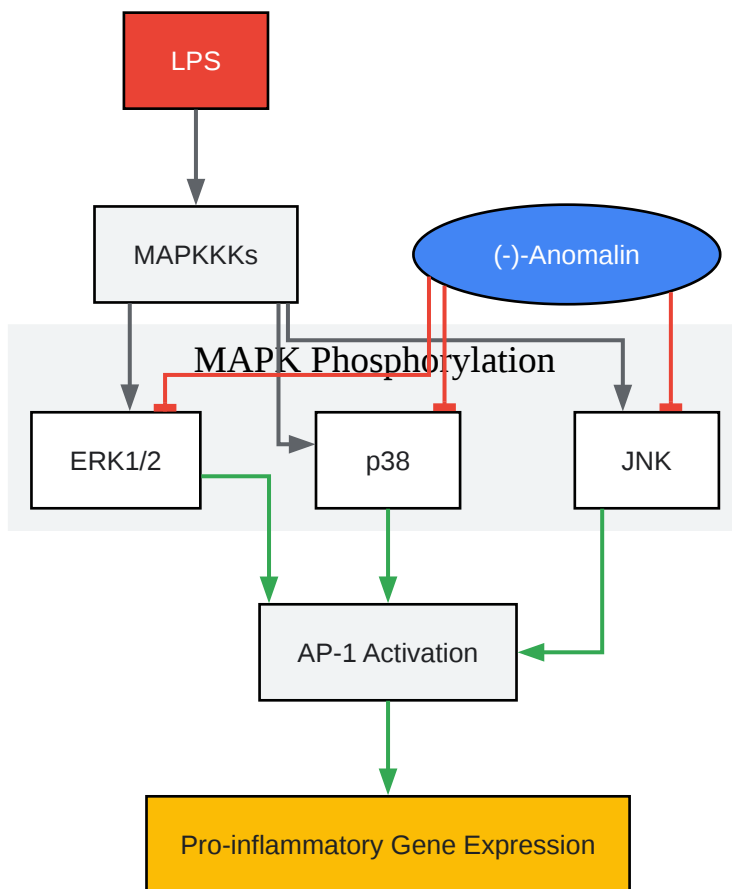
Inhibition of the NF-κB Pathway by (-)-Anomalin.

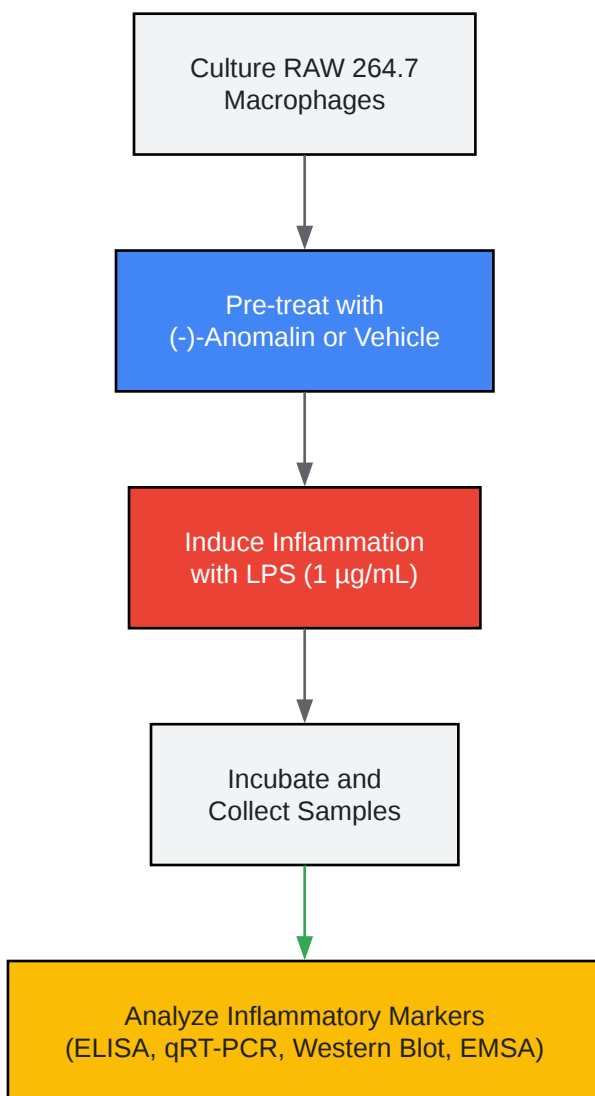
Inhibition of the MAPK and CREB Signaling Pathways

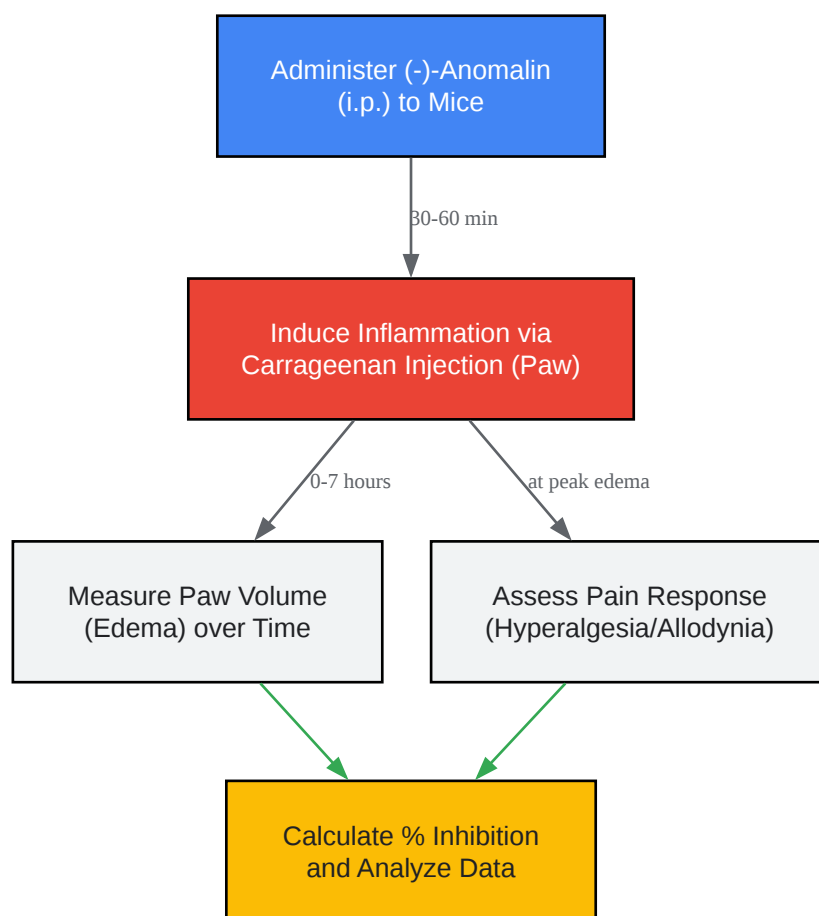
The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK1/2), is another critical regulator of inflammation.[7] These kinases, when

activated by stimuli like LPS, lead to the activation of transcription factors such as Activator Protein-1 (AP-1), which also drives the expression of pro-inflammatory genes.[4]

Studies show that (-)-Anomalin significantly downregulates the LPS-induced phosphorylation of p38, JNK, and ERK1/2 in RAW 264.7 macrophages.[4] This inhibition of the MAPK cascade prevents the subsequent activation and DNA binding of AP-1.[4] Furthermore, (-)-Anomalin has been shown to inhibit the cAMP response element-binding protein (CREB) signaling cascade, another pathway implicated in pain and inflammation.[3] This multi-pathway inhibition demonstrates a broad-spectrum anti-inflammatory mechanism.[3][4]







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